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Bis(triphenyltin)selenide

Cat. No.: B13417401
M. Wt: 779.0 g/mol
InChI Key: BRQBMGPSJPNNIL-UHFFFAOYSA-N
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Description

Context of Organotin Chalcogenides and their Research Significance

Organotin chalcogenides are a class of organometallic compounds characterized by the presence of a tin-chalcogen bond. These compounds are generally neutral, hybrid inorganic/organic molecules consisting of an inorganic core of tin and chalcogen atoms, shielded by organic substituents attached to the tin atoms. researchgate.net The nature of the organic group and the chalcogen element significantly influences the compound's structure, stability, and reactivity.

The research significance of organotin chalcogenides is multifaceted. Historically, certain organotin compounds have been utilized for their biocidal properties. researchgate.net More recently, their importance has grown in the field of materials science. They serve as valuable single-source precursors for the synthesis of binary and ternary tin chalcogenide nanomaterials, such as tin selenide (B1212193) (SnSe). mdpi.comresearchgate.net These nanomaterials are of great interest for their potential applications in electronics, optoelectronics, and thermoelectric devices, owing to their favorable semiconductor properties. mdpi.comcdnsciencepub.comnih.gov The use of organotin chalcogenides as precursors allows for controlled decomposition to yield phase-pure semiconductor materials. researchgate.net

Overview of Bis(triphenyltin)selenide within Tin-Selenium Compound Chemistry

This compound, with the chemical formula [(C₆H₅)₃Sn]₂Se, is a prominent example of an organotin chalcogenide. It consists of two triphenyltin (B1233371) units linked by a central selenium atom. The tin atoms are each bonded to three phenyl groups, resulting in a sterically hindered and relatively stable molecule.

Within the chemistry of tin-selenium compounds, this compound holds importance primarily as a precursor for the synthesis of tin selenide (SnSe). mdpi.comresearchgate.net Its decomposition under specific conditions provides a clean route to this important semiconductor material. The study of this compound and its analogues, such as the corresponding sulfide (B99878) and telluride, provides valuable insights into the nature of the tin-chalcogen bond and the structural and spectroscopic properties of this class of compounds. cdnsciencepub.com

Detailed research findings have elucidated the synthesis, structure, and spectroscopic characteristics of this compound, contributing to a deeper understanding of its chemical behavior and its utility in materials synthesis.

A one-pot synthesis method has been reported to produce this compound in good yields (80-85%). cdnsciencepub.com This method involves the reaction of sodium hydrogen selenide with triphenyltin chloride in a benzene (B151609) solution. cdnsciencepub.com The product can be purified by recrystallization from a diethyl ether/hexane mixture. cdnsciencepub.com The melting point of the compound has been reported to be 150°C. cdnsciencepub.com

Spectroscopic studies, particularly ¹¹⁹Sn Mössbauer and nuclear magnetic resonance (NMR) spectroscopy, have been crucial in characterizing this compound. The data from these techniques provide information about the electronic environment and coordination geometry of the tin atoms within the molecule.

Property Value
Chemical Formula[(C₆H₅)₃Sn]₂Se
Melting Point150 °C cdnsciencepub.com
Spectroscopic Data Value
¹¹⁹Sn Mössbauer Isomer Shift (δ)1.34 mm s⁻¹ cdnsciencepub.com
¹¹⁹Sn Mössbauer Quadrupole Splitting (Δ)0.70 mm s⁻¹ cdnsciencepub.com
¹¹⁹Sn NMR Chemical Shift (δ)49.0 ppm cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30SeSn2 B13417401 Bis(triphenyltin)selenide

Properties

Molecular Formula

C36H30SeSn2

Molecular Weight

779.0 g/mol

InChI

InChI=1S/6C6H5.Se.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;

InChI Key

BRQBMGPSJPNNIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Se]

Origin of Product

United States

Synthetic Methodologies for Bis Triphenyltin Selenide

Direct Synthesis Routes and Optimized Reaction Conditions

Direct synthesis provides a straightforward pathway to Bis(triphenyltin)selenide by reacting a triphenyltin (B1233371) precursor with a selenium source. One notable method involves the reaction of triphenyltin chloride (Ph₃SnCl) with an anhydrous sodium chalcogenide.

A specific example is the synthesis using anhydrous sodium selenide (B1212193) (Na₂Se) as the selenium source. scispace.com The reaction is carried out in Tetrahydrofuran (B95107) (THF) and requires a catalytic amount of naphthalene (B1677914) to proceed effectively. scispace.com This approach is valued for its directness, combining the key components in a single reaction vessel to form the target compound.

Table 1: Direct Synthesis of this compound

Organotin Precursor Selenium Source Solvent Catalyst

This method serves as a foundational route for producing this compound and other related chalcogenides, which are useful as single-source precursors for depositing polycrystalline agglomerates of tin selenide (SnSe). scispace.com

Multi-step Preparations Involving Organotin and Selenium Reagents

More intricate, multi-step syntheses have also been established, which build the molecule through a sequence of reactions involving highly reactive intermediates. A prominent example of this approach involves the initial formation of triphenyltin lithium (Ph₃SnLi). cdnsciencepub.com

This synthesis proceeds through the following stages:

Preparation of Triphenyltin Lithium (Ph₃SnLi): An organolithium reagent is first synthesized, typically from triphenyltin chloride and lithium metal.

Formation of the Selenide Intermediate: The highly reactive Ph₃SnLi is then reacted with elemental selenium. This step forms lithium triphenyltin selenide (Ph₃SnSeLi), a key intermediate where the selenium atom is bonded to one triphenyltin group. cdnsciencepub.com

Final Coupling Reaction: The synthesis is completed by reacting the Ph₃SnSeLi intermediate with another equivalent of triphenyltin chloride (Ph₃SnCl). This final step couples the second triphenyltin group to the selenium atom, yielding this compound. cdnsciencepub.com

Approaches Utilizing Hydroselenide and Tin(IV) Halide Precursors

A highly efficient and more direct "one-pot" synthesis has been developed that utilizes a hydroselenide reagent generated in situ. cdnsciencepub.com This method circumvents the need for preparing and isolating reactive organolithium intermediates, leading to significantly improved yields. cdnsciencepub.com

The key steps are:

In Situ Generation of Sodium Hydrogen Selenide (NaHSe): Elemental selenium is reacted with sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system of water and ethanol. This reaction produces sodium hydrogen selenide in the reaction mixture. cdnsciencepub.com

Reaction with Triphenyltin Chloride: A solution of triphenyltin chloride in benzene (B151609) is then added dropwise to the freshly prepared NaHSe solution. cdnsciencepub.com The reaction between the hydroselenide and the tin halide forms this compound.

The final product is isolated from the benzene layer. This method has been reported to produce this compound in high yields of 80-85%. cdnsciencepub.com

Comparative Analysis of Synthetic Efficiencies and Yield Optimization

A comparative analysis of the different synthetic routes reveals significant differences in their efficiency, complexity, and yields.

The multi-step synthesis involving a triphenyltin lithium intermediate is the most complex of the described methods. cdnsciencepub.com Its reliance on sequential reactions and the handling of reactive intermediates like Ph₃SnLi make it a less direct and lower-yielding approach. cdnsciencepub.com

In contrast, the direct synthesis from triphenyltin chloride and anhydrous sodium selenide offers a more streamlined process. scispace.com However, it requires a catalyst (naphthalene) to facilitate the reaction. scispace.com

The most efficient and high-yielding method reported is the one-pot synthesis using sodium hydrogen selenide . cdnsciencepub.com This approach is considered "a much more direct way" of preparing the compound and provides "much better yields" (80-85%) than the multi-step organolithium method. cdnsciencepub.com Its advantages lie in the in situ generation of the hydroselenide reagent and the simplicity of a one-pot procedure, which minimizes handling steps and potential loss of material.

Table 2: Comparison of Synthetic Routes to this compound

Synthetic Route Key Reagents Number of Steps Solvents Reported Yield Key Features
Direct Synthesis scispace.com Ph₃SnCl, Na₂Se 1 THF Not specified Requires naphthalene catalyst.
Multi-step Synthesis cdnsciencepub.com Ph₃SnCl, Li, Se 3 Not specified Lower yield Involves reactive Ph₃SnLi and Ph₃SnSeLi intermediates.

| Hydroselenide Route cdnsciencepub.com | Ph₃SnCl, Se, NaBH₄ | 1 (One-Pot) | Benzene / Water-Ethanol | 80-85% | High-yield, direct one-pot method. |

Structural Elucidation and Stereochemical Considerations of Bis Triphenyltin Selenide

Single-Crystal X-ray Diffraction Studies

Molecular Geometry and Bond Parameters

The molecular structure of Bis(triphenyltin)selenide, with the chemical formula [(C₆H₅)₃Sn]₂Se, is characterized by two triphenyltin (B1233371) groups bonded to a central selenium atom. The arrangement of these groups results in a nonlinear Sn-Se-Sn linkage. In the solid state, there are two independent molecules within the asymmetric unit, indicating slight conformational differences between them. cdnsciencepub.com

The coordination geometry around each tin atom is approximately tetrahedral, formed by the selenium atom and the ipso-carbon atoms of the three phenyl rings. The bond parameters, including bond lengths and angles, have been determined with precision.

ParameterMolecule 1Molecule 2
Sn-Se Bond Length (Å) 2.521(3), 2.522(3)2.538(3), 2.523(3)
Sn-C Bond Length (Å) 2.109(12) - 2.168(16)2.107(16) - 2.159(17)
Sn-Se-Sn Bond Angle (°) 103.4(1)105.2
Se-Sn-C Bond Angles (°) 104.3(5) - 112.5(4)104.4(4) - 114.8(4)
C-Sn-C Bond Angles (°) 106.8(8) - 113.4(8)107.4(8) - 110.6(8)
Data sourced from Einstein et al., 1983. cdnsciencepub.com

The average C-Sn-C bond angles in both molecules are very close to the ideal tetrahedral angle of 109.5°, further supporting the tetrahedral environment of the tin atoms. cdnsciencepub.com

Crystallographic Parameters and Space Group Analysis

While detailed bond parameters for this compound are available, specific information regarding its space group and unit cell dimensions is not explicitly provided in the available literature. However, for the analogous compound, Bis(triphenyltin)telluride, the crystal system has been determined. It crystallizes in the monoclinic space group C2/c with four molecules per unit cell (Z = 4). cdnsciencepub.comcdnsciencepub.com The unit cell parameters for the telluride analogue are a = 18.578(3) Å, b = 7.731(1) Å, c = 25.272(4) Å, and β = 117.17(1)°. cdnsciencepub.comcdnsciencepub.com The fact that this compound has two independent molecules in its asymmetric unit suggests that it may crystallize in a different, possibly lower symmetry, space group. cdnsciencepub.com

Solution-Phase Structural Inferences and Comparison with Solid-State Data

The structure of this compound in solution has been investigated primarily through ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts observed in ¹¹⁹Sn NMR provide valuable information about the electronic environment and coordination number of the tin atoms.

For this compound in a chloroform-d (B32938) (CDCl₃) solution, the ¹¹⁹Sn NMR chemical shift has been reported. cdnsciencepub.com The correlation of solid-state Mössbauer spectroscopy data with solution-phase ¹¹⁹Sn NMR data for a series of (Ph₃Sn)₂E (where E = S, Se, Te) compounds suggests that the essentially tetrahedral coordination around the tin atoms observed in the solid state is maintained in solution. cdnsciencepub.com This indicates that the fundamental molecular structure does not undergo significant changes upon dissolution, and the "bent" Sn-Se-Sn arrangement likely persists.

Conformational Analysis and Hindered Rotation

A detailed conformational analysis specifically for this compound, including the quantification of rotational energy barriers, is not extensively covered in the reviewed literature. However, the study of hindered rotation is a relevant aspect for triphenyltin compounds due to the potential for restricted rotation of the phenyl groups around the Sn-C bonds.

In related organotin compounds, such as tetraphenyltin, the rotation of the phenyl groups has been studied using ¹³C NMR relaxation data to determine correlation times and activation barriers for these motions. acs.org For other selenium-containing heterocyclic compounds, theoretical energy-based conformational analysis has been employed to understand the equilibrium between different conformers arising from ring inversions or rotation of substituents. rsc.org These studies highlight the methodologies that could be applied to this compound to understand the dynamics of its phenyl groups and the potential for different conformational isomers in solution. The bulky nature of the triphenyltin groups suggests that steric hindrance likely plays a significant role in defining the preferred conformations and the energy barriers to rotation.

Advanced Spectroscopic Characterization of Bis Triphenyltin Selenide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organotin compounds. For bis(triphenyltin)selenide, a comprehensive analysis using ¹H, ¹³C, ¹¹⁹Sn, and ¹²⁵Se NMR is essential to fully understand its structure in solution.

¹H NMR Studies and Ligand Environment

The ¹H NMR spectrum of this compound is dominated by the signals of the phenyl (C₆H₅) protons. Due to the three-dimensional arrangement of the phenyl rings attached to the tin atoms, these protons typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm.

¹³C NMR Chemical Shifts and Structural Correlations

The ¹³C NMR spectrum provides key information about the carbon skeleton of the triphenyltin (B1233371) ligands. Four distinct signals are expected for the phenyl carbons, corresponding to the ipso (the carbon directly bonded to tin), ortho, meta, and para carbons.

The chemical shift of the ipso-carbon is particularly sensitive to the nature of the substituent on the tin atom. The other phenyl carbon signals typically appear in the 120-140 ppm range, with their precise shifts influenced by the electronic effects of the Sn-Se-Sn core. The observation of tin-carbon coupling constants, ¹J(¹¹⁹Sn,¹³C) and ¹J(¹¹⁷Sn,¹³C), is a definitive indicator of the direct bond between tin and the phenyl ring. The magnitude of these coupling constants can provide insights into the hybridization and geometry at the tin center. For instance, in many four-coordinate triphenyltin(IV) compounds, the ¹J(¹¹⁹Sn,¹³C) values are typically in the range of several hundred Hz. osti.gov

Table 1: Expected ¹³C NMR Data for this compound (Note: The following table is based on typical values for triphenyltin compounds, as specific experimental data for this compound is not widely reported. Actual values may vary.)

Carbon PositionExpected Chemical Shift (δ, ppm)Expected ¹J(¹¹⁹Sn,¹³C) (Hz)
ipso-C135 - 140400 - 600
ortho-C136 - 138~50
meta-C128 - 130~65
para-C129 - 131~15

¹¹⁹Sn NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Coordination Number Dependency

¹¹⁹Sn NMR spectroscopy is an exceptionally powerful tool for directly probing the environment of the tin nucleus. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number, the nature of the substituents, and the geometry at the tin atom. nih.gov The natural abundance of the ¹¹⁹Sn isotope is 8.58%, making it readily observable. nih.gov

For this compound, the tin atoms are in a tetracoordinate environment, bonded to three phenyl carbons and the bridging selenium atom. nih.gov The solid-state structure reveals a bent Sn-Se-Sn linkage with an essentially tetrahedral geometry at each tin center. nih.gov In solution, this four-coordinate environment is maintained. The reported ¹¹⁹Sn NMR chemical shift for this compound is approximately -76 ppm (in solution, relative to tetramethyltin, Me₄Sn). nih.gov This value falls within the typical range for tetracoordinate triorganotin compounds.

The coordination number has a profound effect on ¹¹⁹Sn chemical shifts; an increase in coordination number from four to five or six typically results in a significant upfield shift (to more negative ppm values). osti.govresearchgate.net The observed shift of -76 ppm is consistent with the four-coordinate nature of the tin centers in (Ph₃Sn)₂Se, indicating no significant solvent coordination or intermolecular association that would increase the coordination number in solution. nih.gov Furthermore, coupling between the ¹¹⁹Sn nucleus and the spin-active ⁷⁷Se nucleus (I=1/2, 7.63% natural abundance) can be observed as satellite peaks, with the ¹J(¹¹⁹Sn,⁷⁷Se) coupling constant providing direct evidence of the Sn-Se bond and information about its nature.

¹²⁵Se NMR Investigations and Chemical Shift Interpretation

While ⁷⁷Se NMR is more common, ¹²⁵Se NMR can also provide direct information about the selenium atom's chemical environment. The chemical shift of selenium is influenced by the electronegativity of the atoms bonded to it and the bond angles. For this compound, the ¹²⁵Se NMR spectrum would be expected to show a single resonance, as there is only one selenium environment.

The selenium atom is bonded to two electropositive tin atoms. The chemical shift would be expected in the region characteristic of metal selenides. For comparison, in related bis(trimethylsilyl)selenide, the ⁷⁷Se chemical shift is observed at -735.5 ppm. researchgate.net The spectrum would be complicated by coupling to the spin-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), resulting in satellite peaks. The observation of a triplet (from coupling to two equivalent tin nuclei, considering ¹¹⁷Sn and ¹¹⁹Sn together) would confirm the Sn-Se-Sn connectivity. The magnitude of the ¹J(¹¹⁹Sn,¹²⁵Se) or ¹J(¹¹⁹Sn,⁷⁷Se) coupling constant is a valuable parameter for describing the Sn-Se bond.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a complementary method for characterizing this compound. These techniques probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups and skeletal structure. mdpi.com According to the rule of mutual exclusion, for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. nih.gov Although this compound is not strictly centrosymmetric, the two techniques often provide complementary information. nih.gov

Vibrational Mode Assignments and Functional Group Characterization

The vibrational spectrum of this compound is characterized by the modes of the triphenyltin groups and the Sn-Se-Sn core.

Phenyl Group Vibrations: The most prominent bands in the IR and Raman spectra are associated with the phenyl ligands. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to a series of sharp bands, usually between 1600 cm⁻¹ and 1400 cm⁻¹.

C-H in-plane and out-of-plane bending: These modes appear in the fingerprint region below 1300 cm⁻¹ and are characteristic of the substitution pattern of the benzene (B151609) ring.

Tin-Carbon and Tin-Selenium Vibrations: The vibrations involving the heavier tin and selenium atoms occur at much lower frequencies.

Sn-C stretching: The stretching vibrations of the tin-carbon bonds (ν(Sn-C)) are expected to appear in the low-frequency region, typically around 220-280 cm⁻¹.

Sn-Se-Sn vibrations: The key vibrations for characterizing the core of the molecule are the symmetric (νs) and asymmetric (νas) stretching of the Sn-Se-Sn bridge. These are expected at very low wavenumbers, generally below 200 cm⁻¹, due to the large masses of the tin and selenium atoms. These modes are often more prominent in the Raman spectrum.

Table 2: Expected Vibrational Modes for this compound (Note: This table presents expected frequency ranges for the characteristic functional groups.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
Aromatic C-H stretch3100 - 3000IR, Raman
Aromatic C=C stretch1600 - 1400IR, Raman
Sn-C stretch280 - 220IR, Raman
Sn-Se-Sn stretch< 200Raman

The comprehensive analysis of these spectroscopic data provides an unambiguous characterization of this compound, confirming the integrity of the triphenyltin moieties and the nature of the central Sn-Se-Sn linkage.

Spectroscopic Signatures of Tin-Selenium Bonds

The characterization of the tin-selenium (Sn-Se) bond in this compound and related organotin chalcogenides relies heavily on nuclear magnetic resonance (NMR) and Mössbauer spectroscopy. While vibrational spectroscopy (Infrared and Raman) can provide some information, the Sn-Se stretching frequencies are often weak and can be difficult to assign definitively amidst the numerous vibrations from the phenyl rings.

¹¹⁹Sn NMR spectroscopy is particularly informative. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the electronegativity of the atoms it is bonded to. In compounds like this compound, the ¹¹⁹Sn NMR data helps to confirm the connectivity and the electronic environment of the tin atom in solution. cdnsciencepub.com Similarly, ⁷⁷Se NMR, where applicable, provides direct information about the selenium atom's environment and can reveal coupling constants (¹J(¹¹⁹Sn-⁷⁷Se)), which offer direct evidence and characterization of the Sn-Se covalent bond.

Mössbauer Spectroscopy (¹¹⁹Sn)

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of tin atoms in the solid state. It provides precise information about the oxidation state and the symmetry of the local electronic and bonding environment.

The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the s-electron density at the tin nucleus and reveals its oxidation state. For this compound, the isomer shift is consistent with tin being in the +4 oxidation state. cdnsciencepub.com

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient at the nucleus. A non-zero quadrupole splitting indicates an asymmetric electronic environment around the tin atom. For this compound, a distinct quadrupole splitting is observed, which points to a deviation from perfect tetrahedral symmetry. cdnsciencepub.com

Table 1: ¹¹⁹Sn Mössbauer Data for Bis(triphenyltin) Chalcogenides ((Ph₃Sn)₂E)

Compound Isomer Shift (δ) (mm s⁻¹) Quadrupole Splitting (ΔE_Q) (mm s⁻¹)
(Ph₃Sn)₂S 1.25 1.48
(Ph₃Sn)₂Se 1.31 1.27
(Ph₃Sn)₂Te 1.34 1.05

Data sourced from Einstein et al., 1983. cdnsciencepub.com The data was recorded at liquid nitrogen temperature.

The Mössbauer data for the bis(triphenyltin) chalcogenide series correlates well with their known structural features. cdnsciencepub.com X-ray crystallography studies on the sulfide (B99878) and telluride analogues show that the tin atom is in a distorted tetrahedral environment, consistent with sp³ hybridization. cdnsciencepub.com The non-zero quadrupole splitting observed for this compound directly supports a similar distorted tetrahedral geometry in the solid state.

The trend in quadrupole splitting across the series (S > Se > Te) can be explained by the decreasing electronegativity of the chalcogen atom. cdnsciencepub.com As the electronegativity of element 'E' decreases, there is greater donation of electron density from the chalcogen to the tin atom. This leads to a more balanced p-orbital population around the tin nucleus, resulting in a smaller electric field gradient and, consequently, a smaller quadrupole splitting. cdnsciencepub.com The small, gradual increase in the isomer shift from the sulfide to the telluride is also consistent with the decreasing electronegativity of the chalcogen, which slightly increases the s-electron density at the tin nucleus. cdnsciencepub.com

Isomer Shifts and Quadrupole Splittings

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific experimental UV-Vis absorption spectra for this compound are not extensively documented in readily available literature. However, the expected electronic transitions can be inferred from the structural components of the molecule, namely the phenyl rings attached to the tin atoms.

The UV-Vis spectrum of organotin compounds containing phenyl groups is typically dominated by electronic transitions within the aromatic rings. upi.edulibretexts.org The primary absorptions are due to π → π* transitions of the delocalized electrons in the benzene rings. These transitions are generally observed in the UV region. For comparison, benzene exhibits a strong absorption band (the E-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. In phenyltin compounds, these bands may experience a slight shift in wavelength (bathochromic or hypsochromic shift) and a change in intensity due to the influence of the tin substituent.

Additionally, transitions involving the non-bonding electrons (lone pairs) on the selenium atom are possible. These would likely be n → σ* transitions, which involve promoting a lone-pair electron to an antibonding orbital of a sigma bond (e.g., the Sn-Se or Sn-C bond). units.it These transitions are typically of lower intensity than π → π* transitions and may be obscured by the strong absorptions from the phenyl groups.

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region
π → π* Phenyl Rings Strong absorption in the UV region (~200-270 nm)

Reactivity Profiles and Chemical Transformations of Bis Triphenyltin Selenide

Reaction Pathways with Electrophilic and Nucleophilic Reagents

The selenium atom in bis(triphenyltin)selenide possesses nucleophilic character, making it susceptible to attack by various electrophiles. Conversely, the tin centers can be targeted by nucleophiles. This dual reactivity allows for a range of chemical transformations.

The reaction of this compound with electrophilic reagents often leads to the cleavage of the Sn-Se bond and the formation of new selenium-element bonds. For instance, its reaction with certain electrophilic selenium reagents can be utilized in the synthesis of more complex organoselenium compounds. sciforum.net The selenium atom can act as a nucleophile, attacking the electrophilic center and displacing a leaving group. nih.gov

Nucleophilic attack at the tin atom can also occur, particularly with strong nucleophiles. This can lead to the displacement of the triphenyltin (B1233371) group and the formation of new organotin derivatives. The reactivity towards nucleophiles is influenced by the nature of the nucleophile and the reaction conditions.

Cleavage of Tin-Selenium Bonds and Ligand Exchange Reactions

The cleavage of the tin-selenium bond is a central feature of the reactivity of this compound. This bond can be broken under various conditions, including treatment with hydrides, halides, and other reagents.

A notable reaction is the reduction of the Sn-Se bond by triphenyltin hydride. researchgate.net This process typically involves heating and results in the formation of hydrocarbons from corresponding selenides, demonstrating the utility of this cleavage in reductive transformations. researchgate.net Mechanistic studies suggest the involvement of radical intermediates in some of these reactions. researchgate.net

Ligand exchange reactions are also a key aspect of the chemistry of this compound and related compounds. nih.govnih.gov These reactions involve the replacement of the triphenyltin group or the selenide (B1212193) ligand with other groups. For example, in the context of nanocrystal surface chemistry, similar selenide precursors undergo ligand exchange with various species, highlighting the dynamic nature of metal-chalcogen bonds. nih.govscispace.comwustl.edu The exchange process can be influenced by the presence of other reagents, such as amines, which can facilitate the displacement of ligands. scispace.com While not directly involving this compound, these studies on related systems provide insight into the fundamental principles of ligand exchange at metal-selenide interfaces. nih.govscispace.comwustl.edu

Table 1: Examples of Tin-Selenium Bond Cleavage and Ligand Exchange Reactions

Reactant(s)ReagentProduct(s)Reaction TypeReference
OctylselenobenzeneTriphenyltin hydrideTriphenyltin phenylselenideReductive Cleavage researchgate.net
Cadmium selenide nanocrystalsBis(trimethylsilyl)selenideLigand-exchanged nanocrystalsLigand Exchange scispace.com
Gold(I) complexesPotassium halidesHalide-exchanged gold(I) complexesLigand Exchange nih.gov

Formation of Derivative Organotin Selenide Clusters and Extended Structures

This compound can serve as a precursor for the synthesis of more complex organotin selenide clusters and extended structures. acs.org These reactions often involve the controlled assembly of multiple tin and selenium atoms, sometimes in the presence of other metal centers.

The formation of these larger structures is driven by the tendency of tin and selenium to form stable multinuclear frameworks. acs.orguni-marburg.de For instance, the reaction of organotin precursors with selenium sources can lead to the formation of clusters with well-defined geometries. acs.orgacs.org The triphenyltin groups in this compound can act as bulky ligands that influence the final structure of the resulting cluster.

The synthesis of tin selenide materials from organometallic precursors like this compound has been explored as a route to binary semiconductors. acs.org These methods can offer advantages in terms of purity and control over the final material properties compared to direct combination of the elements. wikipedia.org

Table 2: Examples of Organotin Selenide Cluster Formation

Precursor(s)Reaction ConditionsProduct TypeReference
[Li₂(py)₂]₃Co₆Se₈L₆ and R₂SnCl₂Salt metathesisTernary (SnR₂)₃Co₆Se₈L₆ clusters acs.org
(PPh₃)₃AgNO₃, PhSeSiMe₃, and organotin chloridesSolution-phase reactionAg-Se clusters with organotin counterions acs.org
Bis(triphenylstannyl)telluride and dihalidesCoupling reactionOrganotelluride compounds researchgate.net

Role in Selenium Transfer and Phenylselenation Reactions

This compound and related organotin selenides can function as selenium transfer agents in various organic reactions. rsc.org This capability is particularly useful for the introduction of selenium into organic molecules to create valuable synthetic intermediates.

One of the key applications is in phenylselenation reactions, where a phenylseleno group (PhSe-) is transferred to a substrate. While direct examples with this compound are specific, the combination of triphenyltin chloride and selenium powder serves as a phenylselenating agent in copper-catalyzed reactions for the selenation of indoles. acs.orgresearchgate.netresearchgate.net This suggests that an in-situ formed triphenyltin-selenium species is the active reagent.

These reactions often proceed via the formation of an intermediate where the substrate is activated, followed by nucleophilic attack by the selenium species. The triphenyltin group acts as a carrier for the selenium, modulating its reactivity and facilitating the transfer process. The use of such reagents can offer advantages in terms of handling and reactivity compared to other selenium sources.

Applications of Bis Triphenyltin Selenide in Materials Science and Precursor Chemistry

Single-Source Precursor Chemistry for Tin Selenide (B1212193) Thin Films and Nanomaterials

Bis(triphenyltin)selenide, with the chemical formula (Ph₃Sn)₂Se, has emerged as a significant single-source precursor for the synthesis of tin selenide (SnSe) and tin diselenide (SnSe₂) materials. scispace.comrsc.org The use of single-source precursors, which contain all the necessary elements for the final material in one molecule, offers several advantages over traditional dual-source methods. These benefits include better control over stoichiometry, lower reaction temperatures, and the potential for simpler and more reproducible deposition processes. nih.govnih.gov The pre-existing tin-selenium bond within the this compound molecule facilitates the formation of tin selenide phases. acs.org

The synthesis of this compound itself is a relatively straightforward process, typically involving the reaction of triphenyltin (B1233371) chloride (Ph₃SnCl) with an anhydrous alkali metal selenide, such as sodium selenide (Na₂Se), in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This accessibility further enhances its utility as a precursor for advanced materials.

The thermal decomposition, or pyrolysis, of this compound is a key process for generating tin selenide materials. When heated in an inert atmosphere, this compound undergoes decomposition to yield tin selenide. rsc.orgresearchgate.net The pyrolysis of (Ph₃Sn)₂Se at 450 °C results in the formation of binary tin selenides. rsc.org The decomposition process involves the breaking of the tin-phenyl bonds and the preservation of the tin-selenium bond, leading to the formation of SnSe. researchgate.net

Research has shown that the pyrolysis of this compound can lead to the formation of polycrystalline SnSe. scispace.com The morphology of the resulting material can vary, with plate-like structures being observed. scispace.commanchester.ac.uk It is important to note that the stoichiometry of the precursor can influence the final product. For instance, the use of linear this compound can sometimes result in the co-production of elemental tin alongside SnSe. researchgate.net In contrast, related cyclic precursors like (Ph₂SnSe)₃ have been shown to yield phase-pure SnSe. researchgate.net

The decomposition temperature plays a crucial role in determining the final phase of the tin selenide material. While SnSe is a common product, the formation of SnSe₂ can also be achieved, often by adjusting the reaction conditions or the precursor itself. nih.govmdpi.com Tin(IV) precursors, for example, are more likely to yield SnSe₂ upon decomposition. mdpi.com

Table 1: Thermal Decomposition of this compound and Related Precursors

Precursor Decomposition Temperature (°C) Products Reference
(Ph₃Sn)₂Se 450 SnSe rsc.org
(Ph₃Sn)₂Se >300 SnSe researchgate.net
(Bn₃Sn)₂Se 275 (with Se) SnSe researchgate.net
(Ph₂SnSe)₃ >300 SnSe scispace.com

While the primary application of this compound has been in pyrolysis, its potential use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques is an area of interest for producing high-quality thin films. rsc.orgnih.gov For a precursor to be suitable for CVD or ALD, it must possess sufficient volatility and thermal stability to be transported to the substrate in the gas phase without premature decomposition. rsc.org

Although specific studies detailing the use of this compound in CVD or ALD are not extensively documented in the provided search results, the general principles of single-source precursors are highly relevant. rsc.orgnih.gov The clean decomposition of the precursor on the substrate surface at elevated temperatures is essential for depositing uniform and pure thin films. rsc.org The development of volatile and reactive selenium precursors is a critical area of research for advancing ALD of metal selenides. nih.govresearchgate.net Compounds like bis(trialkylsilyl)selenides have shown promise as effective selenium sources in ALD processes, highlighting the potential for designing similar organotin-selenium precursors. nih.govresearchgate.net

The use of single-source precursors in aerosol-assisted chemical vapor deposition (AACVD) is another promising route, where the precursor's solubility in a suitable solvent is more critical than its volatility. rsc.orgacs.org This method could potentially be applied to this compound for the deposition of tin selenide thin films.

A significant advantage of using single-source precursors like this compound is the inherent control over the stoichiometry of the resulting semiconductor material. rsc.orgnih.gov The fixed ratio of tin to selenium in the precursor molecule helps in achieving the desired SnSe or SnSe₂ phase. mdpi.com However, as mentioned earlier, the decomposition of linear precursors like (Ph₃Sn)₂Se can sometimes lead to the formation of elemental tin as a byproduct, affecting the phase purity. researchgate.net

To achieve phase-pure materials, researchers have explored modifications to the precursor structure. For instance, cyclic organotin selenide precursors, such as (Ph₂SnSe)₃, have demonstrated the ability to produce phase-pure SnS and SnSe. researchgate.net This suggests that the ligand environment around the tin atom plays a crucial role in the decomposition pathway and the purity of the final product.

Furthermore, the co-pyrolysis of related precursors can be used to synthesize solid solutions with controlled stoichiometry. For example, heating mixtures of (Bn₃Sn)₂S and elemental selenium has been shown to produce solid solutions of Sn(SₓSe₁₋ₓ). researchgate.net This approach allows for the tuning of the material's properties by precisely controlling the composition. The ability to control the stoichiometry is critical as even slight variations can significantly alter the electronic and optical properties of the resulting semiconductor. rsc.org

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

Role in the Synthesis of Mixed Metal Chalcogenides

This compound can also serve as a building block in the synthesis of more complex mixed metal chalcogenides. rsc.org These materials, which contain two or more different metal cations and a chalcogen, exhibit a wide range of interesting electronic and optical properties. The synthesis of mixed metal chalcogenides often involves the co-decomposition of multiple single-source precursors.

For instance, the co-pyrolysis of a tin precursor like this compound with a precursor for another metal sulfide (B99878) or selenide could lead to the formation of ternary or even quaternary chalcogenide materials. researchgate.net The challenge in such syntheses lies in matching the decomposition temperatures and reactivities of the different precursors to achieve a homogeneous and phase-pure mixed metal chalcogenide.

While direct examples of using this compound for mixed metal chalcogenides are not explicitly detailed in the provided search results, the principle of using single-source precursors for this purpose is well-established. rsc.orgnih.gov For example, the synthesis of solid solutions of (Zn,Cd)S has been achieved through the low-temperature pyrolysis of metal bis(benzylthiolate) precursors. researchgate.net A similar strategy could be envisioned for creating mixed metal selenides using this compound in combination with other metal selenide precursors.

Utilization in Catalysis and Organoselenium Compound Synthesis

The applications of this compound extend beyond materials science into the realms of catalysis and organoselenium chemistry. Organoselenium compounds, in general, are known to be useful in a variety of organic transformations and can exhibit catalytic activity. nih.govchim.itdokumen.pub

While specific catalytic applications of this compound are not extensively detailed, related organotin compounds have been shown to act as catalysts in various reactions. nih.gov For example, tin-containing zeolites are utilized in redox catalysis and other Lewis acid-catalyzed reactions. nih.gov The tin center in this compound could potentially exhibit Lewis acidic properties, making it a candidate for catalyzing certain organic reactions.

In the context of organoselenium compound synthesis, this compound can be considered a source of the triphenyltin selenolate moiety. Although not a primary application, it could potentially be used in reactions where the transfer of a "-SnPh₃" or "-SeSnPh₃" group is desired. The synthesis of various organoselenium heterocycles is an active area of research, and compounds like this compound could serve as starting materials or intermediates in the development of new synthetic methodologies. chim.itcolab.ws For instance, the cleavage of the Sn-Se bond by appropriate reagents could release a reactive selenium species for further transformations.

Theoretical and Computational Investigations on Bis Triphenyltin Selenide and Analogues

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental in describing the electronic makeup and bonding nature of bis(triphenyltin)selenide and similar organometallic chalcogenides from Group 14. researchgate.netnih.govaps.orgnih.gov DFT methods allow for the accurate modeling of molecular structures, reaction energies, and spectroscopic properties. nih.gov

A key geometric parameter in these molecules is the Sn-E-Sn bond angle, where E can be Sulfur (S), Selenium (Se), or Tellurium (Te). In the (Ph₃Sn)₂E series, this angle has been observed to increase when moving from sulfur to tellurium. For instance, the experimental angle for (Ph₃Sn)₂S is 107.4°, while for (Ph₃Sn)₂Se it is smaller. This trend is influenced by both the steric bulk of the triphenyltin (B1233371) groups and the electronic properties of the chalcogen atom. The bonds between tin and selenium are predominantly covalent but have some ionic character due to the electronegativity difference between the two elements. Computational tools like Natural Bond Orbital (NBO) analysis can be used to further investigate the electron density distribution and quantify the nature of these Sn-Se bonds.

DFT calculations have been successfully used to reproduce molecular structures, with computed bond lengths and angles showing good agreement with experimental data from X-ray diffraction. acs.org For example, in one study, the maximum deviation for calculated bond lengths in a complex silver selenide (B1212193) cluster was only 15.5 pm for the longest, weakest bonds, with much smaller deviations for stronger bonds. acs.org

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations are a vital tool for exploring the dynamic behavior and conformational possibilities of flexible molecules like this compound. nih.govkeinsci.commdpi.combiorxiv.orgresearchgate.net The ability of the triphenyltin groups to rotate around the Sn-Se bonds allows the molecule to adopt various three-dimensional shapes.

MD simulations can map the energy landscape of these conformations, identifying the most stable forms and the energy barriers for transitioning between them. biorxiv.org These simulations often reveal that the phenyl groups arrange themselves in a "propeller-like" fashion around the tin atoms. The final conformation is a result of a fine balance of intramolecular forces, such as van der Waals interactions between the phenyl rings.

The conformational preferences determined through simulations are also crucial for understanding how these molecules pack together in a crystal lattice. nih.gov Computational studies can predict these packing arrangements, which can then be validated against experimental X-ray crystallography data. The accuracy of the force fields used in MD simulations is critical for obtaining reliable results that reflect the true conformational behavior of the molecules in different environments. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures. researchgate.netscispace.commdpi.com For this compound, methods like DFT can accurately calculate vibrational frequencies for Infrared (IR) and Raman spectroscopy, as well as chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comcdnsciencepub.comuottawa.ca

The symmetric and asymmetric stretching vibrations of the central Sn-Se-Sn unit are distinctive features in the vibrational spectra. By comparing computationally predicted spectra with experimental results, each observed band can be confidently assigned to a specific molecular motion. scispace.com Similarly, the chemical shifts for nuclei like ¹¹⁹Sn and ⁷⁷Se can be calculated, providing deep insights into the electronic environment and bonding within the molecule. cdnsciencepub.comuottawa.ca A strong correlation between the calculated and experimental NMR and Mössbauer spectroscopy data has been noted for organotin tellurides, indicating that bonding effects are transmitted through the tin-chalcogen bond. cdnsciencepub.com This agreement between theoretical predictions and experimental measurements provides robust validation for the computed molecular structures. researchgate.net

Table 1: Comparison of Calculated and Experimental Spectroscopic Data

Compound Family Spectroscopic Technique Observation
Organotellurides ¹²⁵Te Mössbauer & NMR A correlation exists between Mössbauer quadrupole splittings and NMR chemical shifts. cdnsciencepub.com
Ofloxacin IR, UV-Vis, ¹H-NMR Good agreement was found between observed spectra and theoretical predictions from DFT calculations.
Triene-containing compounds ¹H-NMR DFT calculations accurately reproduced experimental chemical shifts for the lowest-energy conformer. mdpi.com

Reaction Mechanism Elucidation via Computational Methods for Synthesis and Transformations

Computational methods are indispensable for unraveling the intricate mechanisms of chemical reactions, including both the synthesis of this compound and its subsequent chemical changes. arxiv.orgarxiv.orgchem8.org By mapping a reaction's potential energy surface, chemists can identify transition states, intermediates, and determine the most energetically favorable reaction pathways. arxiv.org

The synthesis of this compound can occur through various routes, for example, from the reaction of triphenyltin chloride with a selenium source. acs.orgnih.gov Computational studies can model the step-by-step formation of the Sn-Se bonds, helping to clarify the observed reactivity.

Furthermore, this compound can serve as a precursor for creating other valuable materials. acs.orgmdpi.comgrafiati.comsoton.ac.uk For instance, it is used as a convenient precursor for phase-pure binary semiconductors. acs.orggrafiati.comsoton.ac.uk Computational modeling can illuminate the mechanisms of these transformations, such as the cleavage of Sn-C bonds, providing valuable insights for optimizing reaction conditions and paving the way for the design of new synthetic strategies. acs.org The use of silyl (B83357) selenides, which are related selenium-transfer reagents, has also been widely explored for the synthesis of various selenium-containing compounds through epoxide ring-opening and other transformations. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Bis(triphenyltin)sulfide
Bis(triphenyltin)telluride

Q & A

Q. What are the optimal synthetic routes for Bis(triphenyltin)selenide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves the reaction of triphenyltin chloride with selenium precursors (e.g., Na₂Se). Key variables include solvent polarity (toluene vs. THF), temperature (80–120°C), and stoichiometric ratios (Sn:Se). Yield optimization requires monitoring via TLC or NMR to track intermediate phases. Purification via recrystallization (using ethanol/hexane) or column chromatography is critical to isolate high-purity crystals. For reproducibility, document all parameters in a factorial design matrix to isolate variable effects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹¹⁹Sn NMR : Identifies tin coordination environments (δ ≈ -200 ppm for trigonal bipyramidal Sn centers).
  • X-ray Diffraction (XRD) : Resolves molecular geometry (e.g., Sn-Se bond lengths ~2.5 Å) and crystallographic packing.
  • FT-IR : Confirms Se-Sn vibrational modes (400–500 cm⁻¹).
    Cross-validate results with elemental analysis (C, H, Sn, Se) to ensure stoichiometric consistency. Report full experimental details to enable replication .

Q. How does this compound’s stability vary under different environmental conditions (e.g., light, humidity)?

  • Methodological Answer : Conduct accelerated stability studies using:
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition (onset temperature >200°C).
  • UV-Vis Spectroscopy : Monitor photodegradation under controlled light exposure (λ = 300–400 nm).
  • Karl Fischer Titration : Quantify hygroscopicity in humid environments.
    Use inert atmospheres (N₂/Ar) during synthesis and storage to mitigate oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic or inhibitory properties of this compound in organometallic reactions?

  • Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (⁷⁷Se) to trace reaction pathways. Compare turnover frequencies (TOF) with control compounds (e.g., triphenyltin chloride) to isolate selenium’s role. Theoretical frameworks like the Hard-Soft Acid-Base (HSAB) theory can rationalize ligand exchange dynamics .

Q. How can computational models (DFT, MD) predict the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. DMSO) to assess solubility trends.
    Validate models against experimental XRD bond lengths and NMR chemical shifts. Use software suites (Gaussian, ORCA) with LANL2DZ basis sets for heavy atoms .

Q. How should researchers resolve contradictions in reported crystallographic data for this compound?

  • Methodological Answer :
  • Replicate Synthesis : Ensure identical reaction conditions (solvent, temperature) as prior studies.
  • Multi-Technique Validation : Combine XRD with PDF (Pair Distribution Function) analysis for amorphous phases.
  • Data Deposition : Share raw crystallographic files (CIF) in public repositories (e.g., Cambridge Structural Database) for peer validation. Address discrepancies via error analysis (R-factors, residual density) .

Q. What experimental designs are optimal for studying the toxicity or environmental impact of this compound?

  • Methodological Answer :
  • Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (LC₅₀).
  • Soil/Water Degradation Studies : Track Sn/Se leaching via ICP-MS under simulated environmental conditions.
    Align protocols with OECD guidelines for reproducibility. Include positive/negative controls (e.g., tributyltin compounds) .

Methodological Framework Table

Research Objective Key Techniques Theoretical Linkage Validation Criteria
Synthesis OptimizationFactorial Design, TLC/NMRHSAB Theory Yield ≥85%, Purity >98%
Mechanistic StudiesKinetic Analysis, DFTMolecular Orbital Theory R² >0.95 in kinetic models
Environmental ImpactEcotoxicology Assays, ICP-MSOECD Guidelines LC₅₀ reproducibility ±5%

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